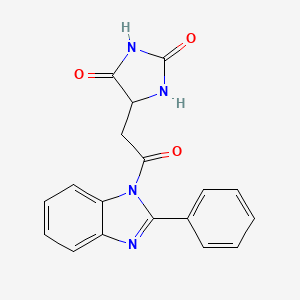
Hdac-IN-70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-70 is a potent inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in the treatment of various diseases, particularly cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hdac-IN-70 involves multiple steps, including the formation of key intermediates through reactions such as condensation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Hdac-IN-70 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Hdac-IN-70 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Investigated for its effects on gene expression and protein function through the inhibition of HDAC6.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and other conditions involving dysregulated acetylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mechanism of Action
Hdac-IN-70 exerts its effects by inhibiting the activity of HDAC6, leading to increased acetylation of histone and non-histone proteins. This results in changes in gene expression and protein function, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the acetylation of tubulin and other cytoskeletal proteins, which play a crucial role in cell structure and function .
Comparison with Similar Compounds
- Vorinostat
- Trichostatin A
- Romidepsin
- Panobinostat
- Belinostat
Conclusion
Hdac-IN-70 is a potent and selective inhibitor of HDAC6 with significant potential in scientific research and therapeutic applications. Its unique properties and targeted mechanism of action make it a valuable tool in the study and treatment of various diseases.
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-[2-oxo-2-(2-phenylbenzimidazol-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O3/c23-15(10-13-17(24)21-18(25)20-13)22-14-9-5-4-8-12(14)19-16(22)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,20,21,24,25) |
InChI Key |
NDCTVLOOTQKGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)CC4C(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















